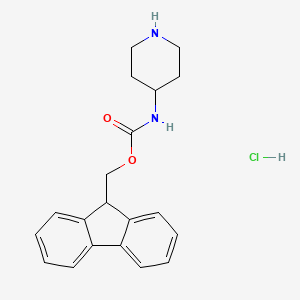

4-(Fmoc-amino)piperidine hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

9H-fluoren-9-ylmethyl N-piperidin-4-ylcarbamate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O2.ClH/c23-20(22-14-9-11-21-12-10-14)24-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19;/h1-8,14,19,21H,9-13H2,(H,22,23);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOAIDLUWFCXIJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60373303 | |

| Record name | 4-(Fmoc-amino)piperidine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60373303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

221352-86-9 | |

| Record name | Carbamic acid, N-4-piperidinyl-, 9H-fluoren-9-ylmethyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=221352-86-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Fmoc-amino)piperidine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60373303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 221352-86-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What is 4-(Fmoc-amino)piperidine hydrochloride

An In-Depth Technical Guide to 4-(Fmoc-amino)piperidine Hydrochloride for Researchers and Drug Development Professionals

Introduction

This compound is a versatile chemical compound extensively utilized in the fields of organic synthesis, medicinal chemistry, and drug discovery.[1] It serves as a crucial building block, particularly in the synthesis of peptide-based therapeutics. The defining feature of this compound is the fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the amino functionality of the piperidine ring. This group is stable under various reaction conditions but can be selectively removed under mild basic conditions, making it an ideal component for solid-phase peptide synthesis (SPPS).[1][2] Its application extends to enhancing the solubility and bioavailability of drug candidates, making it a valuable asset in pharmaceutical formulation.[1] This guide provides a comprehensive overview of its properties, applications, and relevant experimental protocols for laboratory use.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

| Property | Value |

| CAS Number | 221352-86-9[1][3] |

| Molecular Formula | C₂₀H₂₂N₂O₂·HCl[1][3][4] |

| Molecular Weight | 358.87 g/mol [1][3] |

| Purity | ≥ 98% (HPLC)[1] |

| Appearance | White solid[1] |

| Storage Conditions | 0-8 °C[1] |

| MDL Number | MFCD01321024[1][3] |

| PubChem ID | 2756218[1] |

Key Applications

This compound is a valuable reagent in several areas of chemical and biomedical research.

-

Peptide Synthesis : Its primary application is as a building block in solid-phase peptide synthesis (SPPS). The Fmoc group provides protection for the amino group, allowing for the sequential addition of amino acids to a growing peptide chain.[1]

-

Drug Development : The piperidine scaffold is a common motif in many bioactive compounds and approved drugs.[5] Incorporating this moiety can enhance the pharmacological properties of drug candidates, such as their stability, bioavailability, and receptor binding affinity.[1][6]

-

Bioconjugation : This compound is employed in bioconjugation techniques to link biomolecules to other molecules or surfaces. This is particularly useful in the development of targeted drug delivery systems.[1][2]

-

Neuroscience Research : It is used in the synthesis of novel compounds that can interact with neurotransmitter systems, aiding in the investigation of neurological pathways and the development of potential treatments for neurodegenerative diseases.[1][6]

-

Materials Science : The functionalized piperidine ring can be incorporated into polymers to create advanced materials with specific properties for various industrial applications.[1]

Experimental Protocols: Incorporation in Solid-Phase Peptide Synthesis (SPPS)

The following section details a standard protocol for the incorporation of this compound into a peptide sequence using manual Fmoc-based solid-phase synthesis.

Resin Preparation and Swelling

-

Objective : To prepare the solid support for peptide synthesis.

-

Procedure :

Fmoc Deprotection

-

Objective : To remove the Fmoc protecting group from the N-terminus of the resin or the last coupled amino acid, exposing a free amine for the next coupling step.

-

Procedure :

-

Add a solution of 20% piperidine in DMF (v/v) to the swollen resin.[7][8][9]

-

Agitate the mixture for 3-5 minutes at room temperature and then drain the solution.[7][8]

-

Add a fresh portion of 20% piperidine in DMF and agitate for an additional 10-20 minutes.[7][8][9]

-

Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine.[7][8][9]

-

A Kaiser test can be performed to confirm the presence of free primary amines (a positive test is indicated by a deep blue color).[9]

-

Coupling of this compound

-

Objective : To couple the this compound to the deprotected N-terminus of the growing peptide chain.

-

Procedure :

-

In a separate vial, dissolve this compound (3 equivalents relative to the resin loading capacity) and a coupling activator such as HOBt (3 equivalents) or OxymaPure® (3 equivalents) in a minimal amount of DMF.[7][9]

-

Add a coupling reagent such as DIC (3 equivalents) to the solution and allow it to pre-activate for 1-10 minutes.[7][9]

-

Add the activated solution to the deprotected resin in the reaction vessel.

-

Agitate the mixture at room temperature for 1-4 hours.[7]

-

Monitor the completion of the coupling reaction using a Kaiser test (a negative result indicates a complete reaction).[7]

-

Once the coupling is complete, drain the reaction solution and wash the resin extensively with DMF and Dichloromethane (DCM).[9][10]

-

Final Cleavage and Deprotection

-

Objective : To cleave the synthesized peptide from the solid support and remove any remaining side-chain protecting groups.

-

Procedure :

-

After the final coupling and deprotection step, wash the peptide-resin with DCM and dry it under vacuum.[7]

-

Prepare a cleavage cocktail. A common cocktail is a mixture of Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), and water (e.g., 95:2.5:2.5, v/v/v).[7] Caution : TFA is highly corrosive and should be handled in a fume hood with appropriate personal protective equipment.[9]

-

Add the cleavage cocktail to the dry peptidyl-resin and agitate the mixture at room temperature for 2-3 hours.[7][8][9]

-

Filter the cleavage solution from the resin beads into a collection tube.

-

Precipitate the crude peptide by adding the filtrate dropwise to a large volume of cold diethyl ether.[7][8][9]

-

Centrifuge the mixture to pellet the precipitated peptide.

-

Wash the peptide pellet with cold diethyl ether two more times.

-

Dry the crude peptide pellet under vacuum. The peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).[9]

-

Safety and Handling

-

General Precautions : Handle in accordance with good industrial hygiene and safety practices.[11] Avoid contact with skin and eyes, and do not breathe dust, mist, vapors, or spray.[11][12] Ensure adequate ventilation, especially in confined areas. Eyewash stations and safety showers should be readily accessible.[11]

-

Personal Protective Equipment (PPE) : Wear appropriate protective clothing, gloves, and eye/face protection (compliant with OSHA's 29 CFR 1910.133 or European Standard EN166).[11] Respiratory protection is generally not required under normal use conditions with adequate ventilation.[12]

-

Fire Safety : This material is combustible.[11] In case of fire, use appropriate extinguishing media and wear self-contained breathing apparatus and full protective gear.[11] Hazardous decomposition products include nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[11][12]

-

Storage : Keep the container tightly closed and store in a dry, well-ventilated place at the recommended temperature of 0-8 °C.[1][12]

-

Disposal : Dispose of this chemical in accordance with local, state, and federal regulations. Do not allow it to enter the environment.[11]

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | 221352-86-9 [chemicalbook.com]

- 4. scbt.com [scbt.com]

- 5. Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chemimpex.com [chemimpex.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis [scielo.org.mx]

- 11. fishersci.com [fishersci.com]

- 12. peptide.com [peptide.com]

4-(Fmoc-amino)piperidine Hydrochloride: A Technical Guide for Advanced Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical properties, experimental protocols, and key applications of 4-(Fmoc-amino)piperidine hydrochloride. This versatile building block is integral to the fields of peptide synthesis and medicinal chemistry, offering a unique scaffold for the design of novel therapeutics and research tools.

Core Chemical and Physical Properties

This compound is a white solid primarily utilized as a protected amino acid surrogate in solid-phase peptide synthesis (SPPS). The fluorenylmethyloxycarbonyl (Fmoc) protecting group provides a stable linkage that can be selectively cleaved under basic conditions, allowing for the sequential addition of amino acids to a growing peptide chain.[1][2] Its hydrochloride salt form enhances stability and handling.[2]

A summary of its key chemical and physical properties is presented in Table 1.

| Property | Value | Reference(s) |

| Molecular Formula | C₂₀H₂₂N₂O₂·HCl | [2] |

| Molecular Weight | 358.87 g/mol | [2] |

| CAS Number | 221352-86-9 | [2] |

| Appearance | White solid | [2] |

| Purity | ≥98% (HPLC) | [2] |

| Melting Point | >121 °C (decomposes) (for the related compound (Fmoc-4-aminomethyl)piperidine hydrochloride) | [1] |

| Storage Conditions | 0-8 °C | [2] |

Application in Solid-Phase Peptide Synthesis

The primary application of this compound is in Fmoc-based solid-phase peptide synthesis (SPPS).[2] This methodology allows for the efficient and controlled synthesis of peptides on a solid support. The workflow involves the iterative deprotection of the Fmoc group and subsequent coupling of the next Fmoc-protected amino acid.

Experimental Protocols

The following sections detail the essential experimental procedures for the use of this compound in SPPS.

1. Fmoc Deprotection

The removal of the Fmoc group is a critical step to liberate the N-terminal amine for the subsequent coupling reaction. This is typically achieved by treatment with a solution of a secondary amine, most commonly piperidine, in a polar aprotic solvent like N,N-dimethylformamide (DMF).[3]

Protocol for Fmoc Deprotection:

-

Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in a suitable reaction vessel.

-

Deprotection: Add a 20% (v/v) solution of piperidine in DMF to the resin. Use approximately 10 mL of the solution per gram of resin.

-

Agitation: Gently agitate the mixture at room temperature for 5-10 minutes.

-

Draining: Drain the deprotection solution from the reaction vessel.

-

Second Deprotection (Optional but Recommended): Repeat steps 2-4 to ensure complete removal of the Fmoc group.

-

Washing: Thoroughly wash the resin with DMF (5-7 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.

The progress of the deprotection can be monitored by UV spectroscopy of the filtrate, as the dibenzofulvene-piperidine adduct has a strong absorbance around 301 nm.

2. Coupling of this compound

The coupling of this compound to the deprotected N-terminus of the growing peptide chain requires the activation of its carboxylic acid moiety. As the compound is a hydrochloride salt, in situ neutralization is necessary to liberate the free amine for the coupling reaction. This is typically achieved by the addition of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA).[3]

Protocol for Coupling using HBTU/DIPEA:

-

Resin Preparation: Ensure the N-terminal Fmoc group of the peptide-resin has been removed and the resin has been thoroughly washed with DMF as described in the deprotection protocol.

-

Activation Mixture Preparation: In a separate vessel, dissolve this compound (typically 3-5 equivalents relative to the resin loading) and a coupling agent such as HBTU (0.95 equivalents relative to the amino acid) in DMF.

-

Neutralization and Activation: Add DIPEA (typically 2 equivalents relative to the amino acid) to the activation mixture. The solution should be gently agitated for 1-2 minutes to allow for pre-activation.

-

Coupling Reaction: Add the activated amino acid solution to the peptide-resin. Agitate the mixture at room temperature for 1-2 hours.

-

Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.

-

Monitoring of Coupling Completion: The completion of the coupling reaction can be monitored using a qualitative test such as the Kaiser test. A negative result (yellow beads) indicates a complete reaction. If the test is positive, a second coupling may be required.

Visualizing the Workflow

The following diagrams, generated using the DOT language, illustrate the key processes involved in the use of this compound in SPPS.

References

An In-depth Guide to the Synthesis of the 4-(Fmoc-amino)piperidine Hydrochloride Building Block

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 4-(Fmoc-amino)piperidine hydrochloride building block is a crucial reagent in modern medicinal chemistry and peptide science. The strategic placement of the fluorenylmethyloxycarbonyl (Fmoc) protecting group on the 4-amino position of the piperidine scaffold allows for its selective deprotection under mild basic conditions. This feature makes it an invaluable tool in solid-phase peptide synthesis (SPPS) and the construction of complex molecular architectures. The piperidine moiety itself is a prevalent scaffold in numerous approved drugs, valued for its ability to impart favorable pharmacokinetic properties. This technical guide provides a comprehensive overview of the synthesis of this compound, including a detailed experimental protocol, reaction parameters, and a discussion of its applications.

Synthesis Overview

The synthesis of this compound is typically achieved through the N-acylation of a suitable 4-aminopiperidine precursor with an Fmoc-donating reagent. A common and effective strategy involves the reaction of 4-aminopiperidine dihydrochloride with 9-fluorenylmethyl chloroformate (Fmoc-Cl) under basic conditions. The base is essential to neutralize the hydrochloric acid liberated during the reaction and to deprotonate the ammonium salt of the starting material, thereby enabling the nucleophilic attack of the primary amine on the Fmoc-Cl.

Synthesis Pathway

The logical workflow for the synthesis is outlined below. It begins with the dissolution of the starting material, 4-aminopiperidine dihydrochloride, followed by the addition of a base to liberate the free amine. The subsequent reaction with Fmoc-Cl introduces the protecting group, and the process concludes with the isolation and purification of the final product.

Caption: Workflow for the synthesis of this compound.

Experimental Protocol

This section provides a detailed methodology for the synthesis of this compound.

Materials:

-

4-Aminopiperidine dihydrochloride

-

9-Fluorenylmethyl chloroformate (Fmoc-Cl)

-

Sodium bicarbonate (NaHCO₃)

-

Dioxane

-

Deionized water

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Diethyl ether

Procedure:

-

Preparation of the Reaction Mixture: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-aminopiperidine dihydrochloride (1.0 equivalent) and sodium bicarbonate (2.5 equivalents) in deionized water.

-

Addition of Fmoc-Cl: In a separate flask, dissolve 9-fluorenylmethyl chloroformate (Fmoc-Cl) (1.05 equivalents) in dioxane. Add this solution dropwise to the vigorously stirred aqueous solution of 4-aminopiperidine dihydrochloride and sodium bicarbonate at room temperature.

-

Reaction: Allow the reaction mixture to stir at room temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion of the reaction, extract the aqueous mixture with ethyl acetate. Combine the organic layers and wash them with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain a crude product.

-

Purification: Triturate the crude residue with diethyl ether to induce precipitation of the product. Collect the resulting white solid by vacuum filtration.

-

Drying: Dry the purified solid under vacuum to yield this compound.

Data Presentation

The following table summarizes the key quantitative data associated with the synthesis of this compound.

| Parameter | Value |

| Starting Material | 4-Aminopiperidine dihydrochloride |

| Reagent | 9-Fluorenylmethyl chloroformate (Fmoc-Cl) |

| Base | Sodium Bicarbonate (NaHCO₃) |

| Solvent System | Dioxane/Water |

| Reaction Time | 4-6 hours |

| Reaction Temperature | Room Temperature |

| Typical Yield | 85-95% |

| Appearance | White to off-white solid |

| Molecular Formula | C₂₀H₂₂N₂O₂·HCl |

| Molecular Weight | 358.87 g/mol |

| CAS Number | 221352-86-9 |

Applications in Research and Development

The this compound building block is extensively used in several areas of drug discovery and chemical biology.

-

Peptide Synthesis: It serves as a key component in the synthesis of peptidomimetics and constrained peptides. The piperidine scaffold can induce specific secondary structures, such as β-turns, which are important for biological activity.

-

Scaffold for Drug Discovery: The piperidine ring is a common motif in many bioactive molecules. This building block allows for the facile introduction of a protected amine on a piperidine core, which can be further functionalized to generate libraries of compounds for high-throughput screening.

-

Linker Chemistry: The amino group, after deprotection, can be used to attach this scaffold to other molecules, making it a useful linker in the development of probes, conjugates, and targeted drug delivery systems.

The relationship between the synthesis of this building block and its application in solid-phase peptide synthesis is illustrated in the diagram below.

Caption: Application of the building block in SPPS.

Conclusion

The synthesis of this compound is a straightforward yet critical process for obtaining a versatile building block for drug discovery and peptide research. The protocol described herein provides a reliable method for its preparation in high yield and purity. The strategic use of the Fmoc protecting group, combined with the favorable properties of the piperidine scaffold, ensures the continued importance of this compound in the development of novel therapeutics and chemical probes.

Technical Guide: Properties of 4-(Fmoc-amino)piperidine Hydrochloride

Audience: Researchers, Scientists, and Drug Development Professionals

This document provides core technical data on 4-(Fmoc-amino)piperidine hydrochloride, a key reagent in synthetic and medicinal chemistry.

Core Chemical Properties

This compound is a piperidine derivative containing a fluorenylmethyloxycarbonyl (Fmoc) protecting group. This structure makes it a valuable building block in peptide synthesis and the development of novel pharmaceuticals.[1] The Fmoc group allows for selective deprotection, which is crucial for synthesizing complex peptides with high purity.[1] Its hydrochloride form typically enhances solubility in various solvents.

Quantitative Data Summary

The fundamental physicochemical properties of this compound are summarized below. These values are critical for experimental design, reaction stoichiometry, and analytical characterization.

| Property | Value | References |

| Molecular Weight | 358.87 g/mol | [1][2] |

| Molecular Formula | C₂₀H₂₃ClN₂O₂ | [2] |

| CAS Number | 221352-86-9 | [1][2] |

| Appearance | White solid | [1] |

| Purity | ≥98% (HPLC) | [1] |

| Storage Conditions | 0-8 °C | [1] |

Applications and Experimental Context

While detailed experimental protocols are specific to individual research objectives, the primary applications of this compound provide a context for its use.

-

Solid-Phase Peptide Synthesis (SPPS): The most common application is as a building block in SPPS. The Fmoc group protects the piperidine's amino group, allowing for the sequential addition of amino acids to a growing peptide chain. The workflow involves coupling the free carboxyl group of an amino acid to the deprotected amine of the previous residue, followed by deprotection of the newly added residue's N-terminus.

-

Drug Discovery: It serves as a scaffold or intermediate in the synthesis of small molecules for drug development.[1] Its piperidine core is a common motif in many bioactive compounds, and the Fmoc-protected amine provides a handle for further chemical modification.[1]

-

Bioconjugation: The compound can be used in bioconjugation, facilitating the linkage of molecules to develop systems like targeted drug delivery.[1]

Logical Workflow: Use in Peptide Synthesis

The following diagram illustrates the logical steps of incorporating an Fmoc-protected building block, such as 4-(Fmoc-amino)piperidine, into a solid-phase peptide synthesis workflow.

References

The Strategic Role of 4-(Fmoc-amino)piperidine Hydrochloride in Modern Drug Discovery: A Technical Guide

For Immediate Release

In the landscape of modern drug discovery and development, the strategic use of versatile chemical building blocks is paramount to the efficient synthesis of novel therapeutics. Among these, 4-(Fmoc-amino)piperidine hydrochloride has emerged as a critical component, particularly in the construction of complex molecules targeting a range of diseases. This technical guide provides an in-depth overview of the applications of this compound, with a focus on its role in the synthesis of a potent CCR5 antagonist, Vicriviroc, and outlines the fundamental experimental protocols and signaling pathways relevant to its use.

Core Chemical Properties and Applications

This compound is a white solid chemical compound valued in organic and medicinal chemistry.[1] Its key feature is the fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the amino functionality of the piperidine ring. This protective group is stable under a variety of reaction conditions but can be selectively removed under mild basic conditions, a property that is extensively exploited in solid-phase peptide synthesis (SPPS) and the construction of complex molecular architectures.[1]

The piperidine scaffold itself is a privileged structure in medicinal chemistry, frequently incorporated into drug candidates to modulate physicochemical properties such as solubility, lipophilicity, and metabolic stability, thereby enhancing their pharmacokinetic profiles.[2] The primary applications of this compound lie in peptide synthesis and as a foundational building block in the development of novel pharmaceuticals.[1]

Quantitative Data Summary

The utility of this compound and its derivatives is underscored by the quantitative outcomes of their synthetic applications. The following tables summarize key data related to the synthesis and activity of the CCR5 antagonist Vicriviroc, a prominent example of a therapeutic candidate synthesized using a 4-aminopiperidine core structure.

| Compound | Parameter | Value | Assay |

| Vicriviroc (SCH-D) | EC50 | 0.04 nM - 2.3 nM | Antiviral activity against various HIV-1 isolates[3] |

| Vicriviroc (SCH-D) | IC50 | < 1 nM | Inhibition of MIP-1α induced chemotaxis[3] |

| SCH-C | EC90 | > 1 µM | Antiviral activity against Clade G Russian isolate RU570[3] |

| Pharmacokinetic Parameter | Species | Dose | Value |

| Oral Bioavailability | Rat | 10 mg/kg | 15% (for a piperidine-4-carboxamide derivative)[4] |

| Plasma Half-life | Human | Not Specified | 28 - 33 hours[5] |

Case Study: Synthesis of the CCR5 Antagonist Vicriviroc (SCH-D)

Vicriviroc (SCH-D) is a potent and selective antagonist of the C-C chemokine receptor type 5 (CCR5), a crucial co-receptor for the entry of R5-tropic HIV-1 into host cells.[6][7] The synthesis of Vicriviroc and its analogs showcases the strategic implementation of a 4-substituted-4-aminopiperidine building block to construct the key piperazino-piperidine core of the molecule.[8]

A forward-synthesis approach has been developed for the efficient construction of Vicriviroc.[8] This convergent synthesis relies on the initial preparation of a 4-substituted-4-aminopiperidine derivative, which is then coupled with a chiral piperazine component. While the exact, detailed industrial synthesis protocols are proprietary, the general synthetic strategy highlights the importance of the aminopiperidine scaffold.

Conceptual Synthetic Workflow for a Piperazino-piperidine Core:

Experimental Protocols

The following are generalized protocols relevant to the use of this compound in synthesis.

Protocol 1: Fmoc Deprotection of this compound

This procedure outlines the removal of the Fmoc protecting group to liberate the free amine for subsequent reactions.

Materials:

-

This compound

-

20% (v/v) piperidine in N,N-dimethylformamide (DMF)

-

DMF

-

Reaction vessel

-

Stirring apparatus

Procedure:

-

Dissolve or suspend the this compound in DMF in a reaction vessel.

-

Add the 20% piperidine in DMF solution to the reaction mixture. A typical ratio is 10 mL of deprotection solution per gram of resin-bound substrate in SPPS, and similar molar excess is used in solution-phase synthesis.

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC or LC-MS. Deprotection is typically complete within 30 minutes.

-

Upon completion, the reaction mixture is worked up to remove piperidine and the dibenzofulvene-piperidine adduct. In SPPS, this is achieved by washing the resin extensively with DMF. In solution-phase synthesis, an aqueous workup and extraction are typically employed.

Protocol 2: General Solid-Phase Peptide Synthesis (SPPS) Cycle

This protocol describes a single cycle of amino acid addition in Fmoc-based SPPS, where a 4-(amino)piperidine moiety could be incorporated.

Materials:

-

Fmoc-protected amino acid (or this compound for incorporation)

-

Solid support (e.g., Rink Amide resin) with a growing peptide chain

-

20% (v/v) piperidine in DMF

-

Coupling reagents (e.g., HBTU, HOBt, DIC)

-

Base (e.g., DIPEA)

-

DMF, Dichloromethane (DCM)

-

SPPS reaction vessel

Procedure:

-

Swelling: Swell the resin in DMF for 30-60 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Drain the solution and repeat the treatment for another 10-20 minutes to ensure complete deprotection.

-

Washing: Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and byproducts.

-

Coupling:

-

In a separate vessel, pre-activate the Fmoc-protected amino acid (or this compound) with coupling reagents and a base in DMF.

-

Add the activated amino acid solution to the resin.

-

Allow the coupling reaction to proceed for 1-2 hours at room temperature. The progress can be monitored using a qualitative test (e.g., Kaiser test).

-

-

Washing: Wash the resin with DMF and DCM to remove excess reagents and byproducts.

-

Repeat the cycle for the addition of the next amino acid.

Signaling Pathways in Relevant Therapeutic Areas

The therapeutic targets of drugs synthesized using piperidine-based building blocks are often G-protein coupled receptors (GPCRs). Understanding the downstream signaling pathways of these receptors is crucial for drug development.

CCR5 Signaling Pathway in HIV-1 Entry

Vicriviroc targets the CCR5 receptor, thereby inhibiting the entry of HIV-1 into immune cells. The binding of the viral envelope protein gp120 to the CD4 receptor on the host cell triggers a conformational change that allows it to bind to CCR5. This interaction facilitates the fusion of the viral and cellular membranes, leading to viral entry. CCR5 antagonists like Vicriviroc allosterically bind to CCR5, preventing the gp120 interaction and blocking this critical step in the viral lifecycle.[6][7]

CXCR4 Signaling Pathway in Cancer

The CXCR4 receptor and its ligand CXCL12 play a significant role in cancer progression, including tumor growth, metastasis, and angiogenesis. The piperidine scaffold is also found in antagonists of CXCR4. Upon CXCL12 binding, CXCR4 activates several downstream signaling cascades, including the PI3K/AKT and MAPK/ERK pathways, which promote cell survival, proliferation, and migration.

Conclusion

This compound is a valuable and versatile building block in drug discovery. Its strategic use, enabled by the reliable chemistry of the Fmoc protecting group and the favorable properties of the piperidine scaffold, facilitates the synthesis of complex and potent therapeutic agents. The successful development of the CCR5 antagonist Vicriviroc serves as a compelling case study, demonstrating the power of this chemical tool in addressing significant medical needs. As drug discovery continues to evolve, the demand for such well-defined and adaptable building blocks will undoubtedly grow, solidifying the importance of this compound in the synthetic chemist's arsenal.

References

- 1. archive.mcpherson.edu [archive.mcpherson.edu]

- 2. Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery and Characterization of Vicriviroc (SCH 417690), a CCR5 Antagonist with Potent Activity against Human Immunodeficiency Virus Type 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Vicriviroc | C28H38F3N5O2 | CID 3009355 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Vicriviroc - Wikipedia [en.wikipedia.org]

- 7. Forward- and reverse-synthesis of piperazinopiperidine amide analogs: a general access to structurally diverse 4-piperazinopiperidine-based CCR5 antagonists - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Forward- and reverse-synthesis of piperazinopiperidine amide analogs: a general access to structurally diverse 4-piperazinopiperidine-based CCR5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

Physical and chemical properties of Fmoc protected piperidines

An In-depth Technical Guide to the Physical and Chemical Properties of Fmoc-Protected Piperidines

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of N-9-fluorenylmethoxycarbonyl (Fmoc) protected piperidines. These compounds are critical building blocks in modern organic synthesis, particularly in the realms of solid-phase peptide synthesis (SPPS) and the development of novel therapeutics. Piperidine moieties are prevalent in numerous clinically significant drugs, and the Fmoc protecting group offers a robust strategy for their incorporation into complex molecules.[1][2]

Introduction to Fmoc-Protected Piperidines

The 9-fluorenylmethoxycarbonyl (Fmoc) group is a base-labile amine protecting group widely employed in organic synthesis.[3] Its stability towards acidic conditions and its facile removal with mild bases, most commonly piperidine, make it an integral component of orthogonal protection strategies in peptide synthesis.[3][4] When attached to a piperidine ring, the Fmoc group allows for the controlled and sequential assembly of peptide chains or other complex molecular architectures.[5][6] The piperidine scaffold itself is a key pharmacophore, and its derivatives are found in a wide array of pharmaceuticals, including antivirals, antibiotics, and central nervous system medications.[1][2]

Physical Properties

The physical properties of Fmoc-protected piperidines are crucial for their handling, storage, and application in synthesis. These properties can vary significantly based on the specific substitutions on the piperidine ring.

Table 1: Physical Properties of Selected Fmoc-Protected Piperidines

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |

| 1-Fmoc-4-aminopiperidine hydrochloride | 811841-89-1 | C₂₀H₂₃ClN₂O₂ | 358.87 | 172-184 | White powder |

| 1-Fmoc-4-piperidone | 204376-55-6 | C₂₀H₁₉NO₃ | 321.37 | Not available | Solid |

| N-Boc-4-(Fmoc-amino)piperidine-4-carboxylic acid | 183673-66-7 | C₂₆H₃₀N₂O₆ | 466.53 | Not available | Powder |

| (S)-N-Fmoc-piperidine-2-carboxylic acid | 86069-86-5 | C₂₁H₂₁NO₄ | 351.40 | 153-158 | Powder |

| Fmoc-4-phenylpiperidine-4-carboxylic acid | 215190-19-5 | C₂₇H₂₅NO₄ | 427.51 | Not available | White powder |

| 4-N-Fmoc-aminopiperidine hydrochloride | 221352-86-9 | C₂₀H₂₂N₂O₂·HCl | 358.87 | Not available | White solid |

| Fmoc-4-amino-1-carboxymethyl-piperidine | 221352-82-5 | C₂₂H₂₄N₂O₄ | 380.44 | Not available | Not available |

Note: Data sourced from various chemical suppliers and databases.[5][7][8][9] "Not available" indicates that the data was not readily found in the searched literature.

Solubility

The solubility of Fmoc-protected amino acids, including piperidine derivatives, is a critical parameter for efficient coupling reactions in peptide synthesis.[10] Generally, these compounds exhibit good solubility in polar aprotic solvents commonly used in SPPS, such as N,N-dimethylformamide (DMF) and N-methylpyrrolidone (NMP).[10][11] The bulky, hydrophobic Fmoc group, however, limits their solubility in aqueous solutions.[10]

Table 2: General Solubility of Fmoc-Protected Piperidines

| Solvent | General Solubility | Notes |

| N,N-Dimethylformamide (DMF) | Good | The most common solvent for Fmoc-SPPS.[11][12] |

| N-Methylpyrrolidone (NMP) | Good | An alternative to DMF, sometimes used for difficult sequences.[11] |

| Dichloromethane (DCM) | Moderate | Can be used, but deprotection is slower than in polar aprotic solvents.[11] |

| Tetrahydrofuran (THF) | Moderate | Less commonly used. |

| Water | Sparingly Soluble | The hydrophobicity of the Fmoc group restricts solubility.[10] |

Chemical Properties

The chemical behavior of Fmoc-protected piperidines is dominated by the lability of the Fmoc group to basic conditions.

Fmoc Group Stability and Deprotection

The Fmoc group is stable to acidic reagents, such as the trifluoroacetic acid (TFA) used for the cleavage of peptides from the resin and the removal of acid-labile side-chain protecting groups.[4][13] This orthogonality is the cornerstone of Fmoc-based SPPS.

The removal of the Fmoc group, known as deprotection, is typically achieved by treatment with a solution of a secondary amine, most commonly 20% piperidine in DMF.[3][11][12] The reaction proceeds via a β-elimination mechanism.

Mechanism of Fmoc Deprotection:

-

Proton Abstraction: A base, typically piperidine, abstracts the acidic proton from the C9 carbon of the fluorenyl ring.[12]

-

β-Elimination: This leads to a β-elimination reaction, resulting in the formation of a dibenzofulvene (DBF) intermediate and the liberation of the free amine on the piperidine ring.[12]

-

DBF Scavenging: The excess piperidine in the reaction mixture acts as a scavenger, trapping the electrophilic DBF to form a stable adduct.[12] This prevents DBF from reacting with the newly liberated amine, which would otherwise lead to chain termination.

The formation of the dibenzofulvene-piperidine adduct has a strong UV absorbance, which can be utilized for real-time monitoring of the deprotection reaction.[12]

The rate of Fmoc deprotection is influenced by the base used and the solvent. Primary and secondary amines like piperidine and morpholine lead to very rapid deprotection, often on the scale of seconds to minutes.[14][15] Tertiary amines are significantly slower.[14] The reaction is also faster in polar solvents like DMF compared to less polar solvents like DCM.[11]

Experimental Protocols

General Protocol for Fmoc Deprotection in Solid-Phase Peptide Synthesis

This protocol outlines the standard procedure for removing the Fmoc group from a resin-bound peptide.

Materials:

-

Fmoc-protected peptide-resin

-

20% (v/v) piperidine in DMF

-

DMF for washing

Procedure:

-

Resin Swelling: Swell the Fmoc-protected peptide-resin in DMF for 30-60 minutes in a suitable reaction vessel.[12]

-

Deprotection: Drain the DMF and add the 20% piperidine in DMF solution to the resin (approximately 10 mL per gram of resin).[12]

-

Agitation: Agitate the mixture at room temperature for 5-10 minutes.[12]

-

Drain: Drain the deprotection solution.

-

Second Deprotection (Optional but Recommended): Repeat steps 2-4 to ensure complete removal of the Fmoc group.[12]

-

Washing: Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.[12] The resin is now ready for the next coupling step.

Monitoring Fmoc Deprotection by UV-Vis Spectroscopy

The progress of the deprotection can be monitored by measuring the UV absorbance of the dibenzofulvene-piperidine adduct in the filtrate.

Materials:

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

20% (v/v) piperidine in DMF (for blank)

-

Collected filtrate from the deprotection step

Procedure:

-

Set the UV-Vis spectrophotometer to measure absorbance at approximately 301 nm.[12]

-

Use the 20% piperidine in DMF solution as a blank to zero the instrument.[12]

-

During the deprotection step, collect the filtrate flowing from the reaction vessel.[12]

-

Measure the absorbance of the collected filtrate. A stable, high absorbance indicates the release of the Fmoc group. This method can also be used to quantify the loading of the first amino acid on the resin.[12]

Analysis by High-Performance Liquid Chromatography (HPLC)

RP-HPLC is a powerful tool for assessing the completeness of the deprotection reaction and the purity of the final peptide.

Procedure:

-

A small sample of the resin is taken after the deprotection and washing steps.

-

The peptide is cleaved from the resin sample.

-

The cleaved peptide is dissolved in a suitable solvent (e.g., a mixture of acetonitrile and water).

-

The sample is injected into an RP-HPLC system, typically with a C18 column.

-

A gradient of a suitable mobile phase (e.g., water and acetonitrile with 0.1% trifluoroacetic acid) is used for elution.[12]

-

The chromatogram is monitored at 214 nm or 280 nm. Incomplete deprotection will result in a peak corresponding to the Fmoc-protected peptide, which will have a longer retention time than the deprotected peptide.[12]

Applications in Research and Drug Development

Fmoc-protected piperidines are invaluable tools in medicinal chemistry and drug discovery.

-

Peptide Synthesis: They serve as essential building blocks for incorporating the piperidine motif into peptide sequences.[5][7] This can enhance the pharmacological properties of the resulting peptides, such as stability and bioavailability.[9]

-

Drug Development: These compounds are crucial intermediates in the synthesis of small molecule drugs. The piperidine ring is a common feature in drugs targeting a wide range of diseases, and the Fmoc group facilitates its strategic introduction during synthesis.[5][7]

Conclusion

Fmoc-protected piperidines are a versatile and essential class of compounds for chemists in both academic and industrial settings. A thorough understanding of their physical properties, such as solubility, and their chemical characteristics, particularly the kinetics and mechanism of Fmoc deprotection, is paramount for their successful application in the synthesis of complex peptides and pharmaceutical agents. The protocols and data presented in this guide offer a foundational resource for researchers working with these important synthetic intermediates.

References

- 1. Buy 1-Fmoc-4-piperidone | 204376-55-6 [smolecule.com]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 4. benchchem.com [benchchem.com]

- 5. chemimpex.com [chemimpex.com]

- 6. Focus on FMOC chemistry | LGC Standards [lgcstandards.com]

- 7. chemimpex.com [chemimpex.com]

- 8. N-Boc-4-(Fmoc-氨基)哌啶-4-羧酸 ≥97.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]

- 9. chemimpex.com [chemimpex.com]

- 10. benchchem.com [benchchem.com]

- 11. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]

- 12. benchchem.com [benchchem.com]

- 13. chempep.com [chempep.com]

- 14. researchgate.net [researchgate.net]

- 15. total-synthesis.com [total-synthesis.com]

Methodological & Application

Application Notes and Protocols for the Use of 4-(Fmoc-amino)piperidine Derivatives in Solid-Phase Peptide Synthesis (SPPS)

Audience: Researchers, scientists, and drug development professionals.

Introduction

The incorporation of non-natural amino acids and cyclic scaffolds into peptides is a powerful strategy in modern drug discovery and chemical biology. These modifications can impart desirable properties such as increased metabolic stability, enhanced receptor affinity and selectivity, and improved pharmacokinetic profiles. One such valuable building block is the 4-aminopiperidine moiety. When integrated into a peptide sequence, the rigid piperidine ring acts as a conformational constraint, guiding the peptide into a specific three-dimensional structure. This pre-organization can lead to a higher affinity for biological targets by reducing the entropic penalty of binding.

This document provides detailed application notes and protocols for the use of Fmoc-protected 4-aminopiperidine derivatives in solid-phase peptide synthesis (SPPS). Specifically, it focuses on the incorporation of building blocks like 1-Boc-4-(Fmoc-amino)-piperidine-4-carboxylic acid , a commercially available derivative that introduces the 4-aminopiperidine scaffold as a modified amino acid residue.

Core Applications of Incorporating 4-Aminopiperidine Moieties:

-

Conformational Rigidity: The piperidine ring restricts the flexibility of the peptide backbone, which can help to stabilize secondary structures such as β-turns and helices.[1]

-

Enhanced Proteolytic Stability: The non-natural structure of the piperidine-containing residue can confer resistance to degradation by proteases, prolonging the half-life of the peptide in biological systems.[1]

-

Improved Water Solubility: The presence of the piperidine nitrogen can enhance the aqueous solubility of the resulting peptide.[1]

-

Scaffold for Peptidomimetics: The piperidine ring is a common motif in many biologically active compounds and can serve as a scaffold for the design of novel peptidomimetics targeting a wide range of receptors and enzymes.

-

Modulation of Biological Activity: By altering the peptide's conformation, the 4-aminopiperidine moiety can fine-tune its binding affinity and functional activity at its biological target.

Data Presentation

The successful incorporation of 4-(Fmoc-amino)piperidine derivatives into a peptide sequence relies on efficient coupling and deprotection steps. The following tables summarize typical quantitative data for these processes in Fmoc-SPPS.

Table 1: Typical Coupling Conditions and Efficiency for Piperidine-Based Amino Acids

| Coupling Reagent | Activator Base | Solvent | Reaction Time (min) | Typical Coupling Efficiency (%) |

| HBTU/HOBt | DIPEA | DMF | 60 - 120 | > 98% |

| HATU/HOAt | DIPEA/Collidine | DMF | 30 - 90 | > 99% |

| DIC/Oxyma | - | DMF | 60 - 180 | > 97% |

Note: Coupling efficiency can be sequence-dependent and may require optimization. Monitoring the reaction with a qualitative test like the Kaiser test is recommended.

Table 2: Standard Fmoc Deprotection Conditions

| Deprotection Reagent | Solvent | Reaction Time (min) | Number of Treatments | Typical Deprotection Efficiency (%) |

| 20% Piperidine | DMF | 5 + 15 | 2 | > 99.5% |

| 20% 4-Methylpiperidine | DMF | 5 + 15 | 2 | > 99.5% |

| 2% DBU, 2% Piperidine | DMF | 3 + 3 | 2 | > 99% (for difficult sequences) |

Experimental Protocols

The following protocols describe the manual solid-phase synthesis of a peptide incorporating a 4-(Fmoc-amino)piperidine derivative using standard Fmoc/tBu chemistry. The primary example used is 1-Boc-4-(Fmoc-amino)-piperidine-4-carboxylic acid .

Materials and Reagents

| Reagent | Purpose |

| Rink Amide Resin | Solid support for C-terminally amidated peptides |

| Fmoc-protected amino acids | Standard building blocks |

| 1-Boc-4-(Fmoc-amino)-piperidine-4-carboxylic acid | Piperidine-containing building block |

| N,N-Dimethylformamide (DMF) | Main solvent |

| Dichloromethane (DCM) | Washing solvent |

| Piperidine | Fmoc deprotection |

| HBTU, HOBt, HATU, HOAt, DIC, Oxyma | Coupling reagents |

| N,N-Diisopropylethylamine (DIPEA) | Activator base |

| Trifluoroacetic acid (TFA) | Cleavage from resin |

| Triisopropylsilane (TIS) | Scavenger |

| Water | Scavenger |

| Diethyl ether (cold) | Peptide precipitation |

Protocol 1: Standard SPPS Cycle for a Generic Fmoc-Amino Acid

This protocol outlines a single cycle of deprotection and coupling for a standard Fmoc-amino acid.

-

Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.

-

Fmoc Deprotection:

-

Treat the resin with a 20% solution of piperidine in DMF for 5 minutes.

-

Drain the solution.

-

Treat the resin again with a 20% solution of piperidine in DMF for 15 minutes.

-

Drain the solution and wash the resin thoroughly with DMF (5-7 times).

-

-

Amino Acid Coupling:

-

In a separate vessel, pre-activate the Fmoc-amino acid (3-4 equivalents relative to resin loading) with a suitable coupling reagent (e.g., HBTU/HOBt or HATU/HOAt) and an activator base (e.g., DIPEA) in DMF for 1-2 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature.

-

-

Monitoring and Washing:

-

Perform a Kaiser test to confirm the completion of the coupling reaction (a negative result, indicated by yellow beads, is desired).

-

If the coupling is incomplete, the coupling step can be repeated with fresh reagents.

-

After complete coupling, wash the resin thoroughly with DMF and DCM.

-

Protocol 2: Incorporation of 1-Boc-4-(Fmoc-amino)-piperidine-4-carboxylic Acid

This protocol details the specific steps for coupling the piperidine-containing building block.

-

Deprotection: Perform the Fmoc deprotection of the N-terminal amino acid on the resin as described in Protocol 1, step 2.

-

Coupling of the Piperidine Building Block:

-

In a separate vessel, dissolve 1-Boc-4-(Fmoc-amino)-piperidine-4-carboxylic acid (2-3 equivalents), HATU (1.9 equivalents), and HOAt (2 equivalents) in DMF.

-

Add DIPEA (4 equivalents) to the solution to activate the carboxylic acid.

-

Immediately add the activated solution to the deprotected resin.

-

Agitate the reaction mixture for 2-4 hours at room temperature. Due to the steric bulk of this building block, a longer coupling time may be necessary.

-

-

Monitoring and Washing:

-

Perform a Kaiser test to ensure complete coupling.

-

If the test is positive, consider a second coupling.

-

Wash the resin thoroughly with DMF and DCM.

-

Protocol 3: Deprotection of the Fmoc Group from the Incorporated Piperidine Residue

-

Follow the standard Fmoc deprotection procedure as outlined in Protocol 1, step 2, to remove the Fmoc group from the 4-amino position of the newly incorporated piperidine residue. This will expose the primary amine for the subsequent coupling of the next amino acid in the sequence.

Protocol 4: Final Cleavage and Deprotection

-

After the final amino acid has been coupled and its N-terminal Fmoc group removed, wash the resin with DCM and dry it under vacuum.

-

Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5).

-

Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature. This will cleave the peptide from the resin and remove the acid-labile side-chain protecting groups, including the Boc group on the piperidine nitrogen.

-

Filter the resin and collect the filtrate.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet with cold ether two more times.

-

Dry the crude peptide pellet under vacuum. The peptide can then be purified by reverse-phase HPLC.

Visualizations

Experimental Workflow

Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Logic of Incorporating a Constrained Building Block

Caption: Logic for enhancing peptide properties via 4-aminopiperidine incorporation.

Conceptual Receptor-Ligand Interaction

Caption: Constrained peptides may exhibit enhanced binding affinity to biological targets.

References

Protocol for the Incorporation of 4-(Fmoc-amino)piperidine Hydrochloride into Peptides

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the incorporation of the non-canonical amino acid analogue, 4-(Fmoc-amino)piperidine hydrochloride, into peptide chains using Fmoc-based solid-phase peptide synthesis (SPPS). This building block allows for the introduction of a conformationally constrained, basic moiety into peptides, which can be of significant interest in drug design and development for modulating properties such as receptor affinity, selectivity, and pharmacokinetic profiles.

Introduction

The incorporation of non-standard amino acids into peptides is a powerful strategy for the development of novel therapeutics with enhanced biological activity and stability. 4-(Fmoc-amino)piperidine offers a unique scaffold, presenting a secondary amine for peptide bond formation within the piperidine ring and a primary amine on the ring that can be further functionalized after deprotection of the Fmoc group. The hydrochloride salt form requires careful handling during the coupling step to ensure efficient reaction.

This document outlines the necessary steps, reagents, and considerations for the successful integration of this building block into a peptide sequence.

Materials and Reagents

-

Resin: Appropriate for the desired C-terminal functionality (e.g., Rink Amide resin for C-terminal amides, 2-chlorotrityl chloride resin for C-terminal carboxylic acids).

-

Solvents: High-purity N,N-Dimethylformamide (DMF), Dichloromethane (DCM).

-

Amino Acids: Standard Fmoc-protected amino acids.

-

Building Block: this compound.

-

Coupling Reagents:

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

HBTU (N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate)

-

DIC (N,N'-Diisopropylcarbodiimide)

-

OxymaPure® (Ethyl (hydroxyimino)cyanoacetate)

-

-

Bases:

-

N,N-Diisopropylethylamine (DIEA)

-

Piperidine

-

-

Deprotection Solution: 20% (v/v) piperidine in DMF.

-

Washing Solvents: DMF, DCM, Isopropanol (IPA).

-

Cleavage Cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS).

Experimental Protocols

General Solid-Phase Peptide Synthesis (SPPS) Cycle

The incorporation of this compound follows the general workflow of Fmoc-SPPS. The standard cycle of deprotection and coupling is repeated for each amino acid in the sequence.

Caption: General workflow for Fmoc-based solid-phase peptide synthesis.

Protocol for Coupling this compound

The key challenge in coupling this compound is the presence of the hydrochloride salt on the secondary amine of the piperidine ring, which must be neutralized for the coupling reaction to proceed.

Procedure:

-

Resin Preparation: Perform the standard Fmoc deprotection of the N-terminal amino acid of the resin-bound peptide using 20% piperidine in DMF.

-

Washing: Thoroughly wash the resin with DMF (3-5 times) to remove residual piperidine.

-

Activation of 4-(Fmoc-amino)piperidine:

-

In a separate vessel, dissolve this compound (2-4 equivalents relative to the resin loading) in a minimal amount of DMF.

-

Add a coupling reagent such as HATU or HBTU (2-4 equivalents).

-

Crucially, add DIEA (4-8 equivalents) to both neutralize the hydrochloride salt and facilitate the coupling reaction. The amount of DIEA is critical and may require optimization.

-

Allow the activation mixture to pre-activate for 1-2 minutes.

-

-

Coupling Reaction: Add the pre-activated solution to the resin.

-

Reaction Time: Allow the coupling reaction to proceed for 2-4 hours at room temperature. The coupling of secondary amines is generally slower than that of primary amines.

-

Monitoring: Monitor the completion of the coupling reaction using a qualitative test such as the Kaiser test. Note that the Kaiser test will be negative for the secondary amine of the piperidine, so a subsequent test after the next deprotection and coupling is more informative of the overall success.

-

Washing: After the coupling is complete, thoroughly wash the resin with DMF (3-5 times) and DCM (2-3 times) to remove excess reagents and byproducts.

Deprotection of the Piperidine Side-Chain Fmoc Group

The Fmoc group on the 4-amino position of the piperidine ring is labile to the same conditions as the N-terminal α-amino Fmoc group.

Standard Deprotection:

-

The side-chain Fmoc group will be removed during the standard deprotection step of the subsequent amino acid coupling cycle (i.e., treatment with 20% piperidine in DMF).

Orthogonal Strategy (if required):

-

If selective deprotection of the piperidine's amino group is desired at a later stage, an orthogonal protecting group (e.g., Boc, Dde) would need to be used on the 4-amino position of the piperidine building block instead of Fmoc. This would require a custom synthesis of the building block.

Caption: Workflow for incorporating this compound.

Quantitative Data and Expected Outcomes

Quantitative data for the incorporation of this compound is not extensively reported in the literature, and yields can be sequence-dependent. However, based on the coupling of other secondary amines, the following can be expected:

| Parameter | Expected Outcome | Notes |

| Coupling Efficiency | 70-95% | Lower than for standard primary amino acids. May require double coupling or extended reaction times. |

| Purity of Crude Peptide | Moderate to High | Dependent on the efficiency of the coupling and the absence of side reactions. |

| Overall Yield | Lower than standard peptides | The additional complexity of the building block can lead to a reduction in the overall yield. |

Potential Side Reactions and Troubleshooting

-

Incomplete Coupling: Due to the steric hindrance of the secondary amine, incomplete coupling is the most likely side reaction.

-

Solution: Use a more potent coupling reagent like HATU, increase the equivalents of the building block and coupling reagents, extend the reaction time, or perform a double coupling.

-

-

Diketopiperazine Formation: If the 4-(Fmoc-amino)piperidine is being coupled to the second amino acid on the resin, there is a risk of diketopiperazine formation, leading to cleavage of the dipeptide from the resin.

-

Solution: Use a resin with a sterically hindered linker (e.g., 2-chlorotrityl chloride resin) or couple a dipeptide as the first unit.

-

-

Aggregation: The introduction of the piperidine ring may promote peptide aggregation in some sequences.

-

Solution: Use solvents known to disrupt aggregation (e.g., N-methylpyrrolidone (NMP) instead of DMF), or incorporate backbone-protecting groups.

-

Caption: Decision-making for incomplete coupling.

Conclusion

The incorporation of this compound into peptides is a feasible but challenging modification that requires careful optimization of the coupling conditions. The key considerations are the effective neutralization of the hydrochloride salt and overcoming the reduced reactivity of the secondary amine. By employing potent coupling reagents, extended reaction times, and careful monitoring, this valuable building block can be successfully integrated into novel peptide structures for therapeutic and research applications.

Application Notes and Protocols for 4-(Fmoc-amino)piperidine hydrochloride as a Linker for Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Fmoc-amino)piperidine hydrochloride is a versatile heterobifunctional linker building block used in bioconjugation and medicinal chemistry. Its structure, featuring a piperidine scaffold, provides a degree of conformational rigidity that can be advantageous in the design of complex biomolecules such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the primary amine allows for selective deprotection under mild basic conditions, enabling a sequential and controlled conjugation strategy. This document provides detailed application notes and experimental protocols for the use of this compound as a linker in bioconjugation workflows.

Key Properties and Applications

The unique structural features of this compound offer several advantages in the synthesis of bioconjugates:

-

Controlled Reactivity: The Fmoc-protected amine allows for selective reaction at other sites of a molecule before its removal, enabling multi-step synthetic strategies.

-

Conformational Rigidity: The piperidine ring introduces a level of rigidity to the linker, which can be crucial for optimizing the spatial orientation of conjugated molecules, potentially enhancing their biological activity.[1]

-

Improved Physicochemical Properties: Incorporation of the piperidine moiety can enhance the metabolic stability and solubility of the resulting bioconjugate.[2]

-

Versatile Building Block: It serves as a foundational component in the synthesis of more complex linker structures for ADCs and PROTACs.[3][4]

Application 1: Synthesis of a Bifunctional Linker for Antibody-Drug Conjugates (ADCs)

In this application, this compound is used as a core scaffold to build a bifunctional linker. The deprotected primary amine can be coupled to a payload (e.g., a cytotoxic drug), while the piperidine nitrogen can be functionalized for attachment to a monoclonal antibody.

Experimental Workflow

The overall workflow involves the deprotection of the Fmoc group, followed by coupling to a payload, and subsequent functionalization for antibody conjugation.

Protocols

Protocol 1: Fmoc Deprotection of this compound

This protocol describes the removal of the Fmoc protecting group to yield the free primary amine.

Materials:

-

This compound

-

20% (v/v) Piperidine in N,N-Dimethylformamide (DMF)

-

DMF, anhydrous

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve this compound (1 equivalent) in 20% piperidine in DMF.

-

Stir the reaction mixture at room temperature for 30 minutes. The progress of the deprotection can be monitored by TLC or LC-MS.

-

Upon completion, remove the solvent under reduced pressure using a rotary evaporator.

-

Dissolve the residue in DCM and transfer to a separatory funnel.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-aminopiperidine.

Protocol 2: Coupling of Deprotected Linker to a Carboxyl-Containing Payload

This protocol outlines the amide bond formation between the deprotected 4-aminopiperidine and a payload molecule with a carboxylic acid functionality using EDC/NHS chemistry.

Materials:

-

4-aminopiperidine (from Protocol 1)

-

Carboxyl-containing payload

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysuccinimide (NHS)

-

Anhydrous DMF

-

N,N-Diisopropylethylamine (DIPEA)

-

Round-bottom flask

-

Magnetic stirrer

-

Nitrogen atmosphere

Procedure:

-

Dissolve the carboxyl-containing payload (1 equivalent) in anhydrous DMF under a nitrogen atmosphere.

-

Add NHS (1.2 equivalents) and EDC (1.2 equivalents) to the solution and stir for 1 hour at room temperature to activate the carboxylic acid, forming an NHS ester.[5]

-

In a separate flask, dissolve 4-aminopiperidine (1.1 equivalents) and DIPEA (2 equivalents) in anhydrous DMF.

-

Add the 4-aminopiperidine solution to the activated payload solution.

-

Stir the reaction mixture at room temperature overnight.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, the linker-payload conjugate can be purified by column chromatography or preparative HPLC.

Quantitative Data Summary

The following table summarizes hypothetical data for the synthesis and characterization of a bifunctional linker and its subsequent conjugation to a model antibody (e.g., Trastuzumab).

| Parameter | Value | Method of Analysis |

| Fmoc Deprotection | ||

| Yield of 4-aminopiperidine | >95% | Gravimetric analysis after purification |

| Purity of 4-aminopiperidine | >98% | LC-MS |

| Payload Coupling | ||

| Yield of Linker-Payload | 75-85% | Gravimetric analysis after purification |

| Purity of Linker-Payload | >95% | RP-HPLC |

| Antibody Conjugation | ||

| Drug-to-Antibody Ratio (DAR) | 3.5 - 4.2 | Hydrophobic Interaction Chromatography (HIC)-HPLC |

| Monomer Purity of ADC | >95% | Size-Exclusion Chromatography (SEC)-HPLC |

| Aggregates in ADC | <5% | SEC-HPLC |

| Free Drug in Final ADC | <1% | RP-HPLC |

Application 2: Fluorescent Labeling of a Protein

In this application, the deprotected 4-aminopiperidine linker is first functionalized with a fluorescent dye containing an NHS ester, and the resulting conjugate is then used to label a protein of interest.

Experimental Workflow

Protocols

Protocol 3: Coupling of Deprotected Linker to an NHS-Ester Fluorescent Dye

This protocol describes the reaction between the primary amine of the deprotected linker and an N-hydroxysuccinimide (NHS) ester of a fluorescent dye.

Materials:

-

4-aminopiperidine (from Protocol 1)

-

NHS-ester of fluorescent dye (e.g., Alexa Fluor™ 488 NHS Ester)

-

Anhydrous DMF or DMSO

-

DIPEA

-

Reaction vial

Procedure:

-

Dissolve the NHS-ester of the fluorescent dye (1 equivalent) in anhydrous DMSO to a concentration of 10 mg/mL.[1]

-

In a separate vial, dissolve 4-aminopiperidine (1.2 equivalents) and DIPEA (2 equivalents) in anhydrous DMF.

-

Slowly add the 4-aminopiperidine solution to the dye solution while gently mixing.

-

Incubate the reaction for 1-2 hours at room temperature, protected from light.

-

The resulting linker-dye conjugate can be purified by preparative HPLC.

Protocol 4: Characterization of Bioconjugates

The successful synthesis of the bioconjugate should be confirmed using appropriate analytical techniques.

SDS-PAGE Analysis:

-

Prepare samples of the unconjugated antibody/protein and the final conjugate.

-

For ADCs, samples can be run under both reducing (to separate heavy and light chains) and non-reducing conditions.[6]

-

Load the samples onto a polyacrylamide gel (e.g., 4-12% Bis-Tris).

-

Run the gel according to the manufacturer's instructions.

-

Stain the gel with a protein stain (e.g., Coomassie Brilliant Blue).

-

Successful conjugation will result in a shift in the molecular weight of the protein bands corresponding to the addition of the linker-payload.[7]

HPLC Analysis:

-

SEC-HPLC: To determine the extent of aggregation and fragmentation. The mobile phase is typically a phosphate buffer (e.g., 150 mM sodium phosphate, 150 mM NaCl, pH 7.0).[8]

-

RP-HPLC: To determine the purity of the conjugate and quantify the amount of free drug. A C4 or C8 column is often used with a gradient of acetonitrile and water containing 0.1% TFA.

-

HIC-HPLC: To determine the drug-to-antibody ratio (DAR). This technique separates species based on hydrophobicity under non-denaturing conditions.

Hypothetical Signaling Pathway Inhibition by an ADC

ADCs often target cell surface receptors that are overexpressed in cancer cells. Upon binding, the ADC is internalized, and the cytotoxic payload is released, leading to cell death. The following diagram illustrates a hypothetical scenario where an ADC, constructed using the 4-aminopiperidine linker, targets a receptor tyrosine kinase (RTK) and inhibits downstream signaling.

Conclusion

This compound is a valuable and versatile building block for the synthesis of custom linkers in bioconjugation. The ability to selectively deprotect the primary amine allows for a modular approach to constructing complex bioconjugates. The protocols and data presented here provide a framework for researchers to incorporate this linker into their workflows for developing novel ADCs, fluorescently labeled proteins, and other advanced biomolecules. Optimization of reaction conditions for specific payloads and biomolecules is recommended to achieve the desired conjugation efficiency and product purity.

References

- 1. benchchem.com [benchchem.com]

- 2. chromatographyonline.com [chromatographyonline.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. aboligo.com [aboligo.com]

- 8. benchchem.com [benchchem.com]

Application Notes and Protocols: Fmoc Deprotection of 4-Aminopiperidine Derivatives

Audience: Researchers, scientists, and drug development professionals.

Introduction

The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a cornerstone in modern organic synthesis, particularly in peptide synthesis and the preparation of complex amine-containing molecules for drug discovery. Its popularity stems from its stability to a wide range of reagents and its lability under mild basic conditions, allowing for an orthogonal protection strategy. The most common method for Fmoc removal is treatment with a solution of a secondary amine, typically piperidine, in a polar aprotic solvent like N,N-dimethylformamide (DMF). This process proceeds through a β-elimination mechanism, yielding the free amine, dibenzofulvene (DBF), and carbon dioxide. The excess piperidine also acts as a scavenger for the electrophilic DBF byproduct, preventing its reaction with the newly liberated amine.

4-Aminopiperidine derivatives are important scaffolds in medicinal chemistry, appearing in a multitude of biologically active compounds. The selective deprotection of Fmoc-protected 4-aminopiperidine derivatives is a critical step in the synthesis of these molecules. This document provides detailed application notes and a robust protocol for the solution-phase Fmoc deprotection of 4-aminopiperidine derivatives.

Mechanism of Fmoc Deprotection

The deprotection of the Fmoc group is a two-step process initiated by a base, such as piperidine:

-

Proton Abstraction: Piperidine abstracts the acidic proton from the C9 carbon of the fluorenyl ring system.

-

β-Elimination: This abstraction triggers a β-elimination reaction, leading to the formation of the highly reactive dibenzofulvene (DBF) intermediate and the release of the free amine and carbon dioxide.

-

DBF Scavenging: Excess piperidine in the reaction mixture traps the DBF to form a stable adduct, preventing side reactions.

Quantitative Data Summary

The efficiency of Fmoc deprotection is influenced by factors such as the base concentration, solvent, temperature, and reaction time. While specific kinetic data for 4-aminopiperidine derivatives is not extensively published, the following table summarizes typical conditions and expected outcomes for the solution-phase deprotection of Fmoc-protected amines based on literature for standard amino acids. These conditions serve as an excellent starting point for optimization.[1]

| Parameter | Condition | Expected Outcome/Yield | Notes |

| Piperidine Concentration | 20% (v/v) in DMF | >95% | The most common and generally effective concentration for rapid deprotection.[1] |

| 10% (v/v) in DMF | High | May require longer reaction times. Can be used to minimize potential base-related side reactions.[1] | |

| Reaction Time | 30 - 60 minutes | >95% | Typically sufficient for complete deprotection at room temperature.[1] |

| 1 - 2 hours | >98% | Extended time can ensure completeness, especially if steric hindrance is a factor.[1] | |

| Temperature | Room Temperature (~25°C) | Standard | Most common and generally sufficient. |

| Solvent | N,N-Dimethylformamide (DMF) | High | Excellent solvent for both the substrate and reagents. |

| Dichloromethane (DCM) | Variable | Can also be used, sometimes preferred for easier work-up.[2] |

Experimental Protocols

This section details a standard protocol for the solution-phase Fmoc deprotection of a 4-aminopiperidine derivative.

Materials and Reagents

-

Fmoc-protected 4-aminopiperidine derivative

-

Piperidine

-

N,N-Dimethylformamide (DMF), anhydrous

-

Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stir bar and stir plate

-

Thin Layer Chromatography (TLC) plates (silica gel)

-

UV lamp (254 nm)

-

Ninhydrin stain solution

-

Separatory funnel

-

Rotary evaporator

Deprotection Procedure

Caption: Experimental workflow for solution-phase Fmoc deprotection.

-

Reaction Setup: In a round-bottom flask, dissolve the Fmoc-protected 4-aminopiperidine derivative in anhydrous DMF to a concentration of approximately 0.1 M.

-

Addition of Piperidine: To the stirred solution, add piperidine to a final concentration of 20% (v/v). For example, to 8 mL of the substrate solution in DMF, add 2 mL of piperidine.

-

Reaction: Allow the reaction to stir at room temperature.

-

Monitoring: The progress of the deprotection can be monitored by Thin Layer Chromatography (TLC).

-